molecular formula C16H15N3O2S B4518275 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4518275
M. Wt: 313.4 g/mol
InChI Key: GOIBNSSTNAYAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound featuring a unique molecular architecture that combines an indole moiety and a 1,3-thiazole ring, linked by a propanamide chain. This specific structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. Compounds containing both indole and thiazole scaffolds are frequently investigated for their diverse biological activities. The indole nucleus is a common pharmacophore found in many biologically active molecules and natural products , while the thiazole ring is a privileged structure known to contribute to various pharmacological properties . The integration of these two systems into a single molecule, as seen in this compound, is a strategy used to create new chemical entities with potential synergistic effects. Although specific biological data for this exact compound may be limited, analogous structures featuring the indole-thiazole motif have been reported in scientific literature to exhibit a range of promising research applications. Notably, such analogs have been studied for their antiproliferative activity against human tumor cell lines, with some demonstrating the ability to induce apoptosis and arrest the cell cycle . Other research on related molecules suggests potential anti-inflammatory properties through the modulation of key enzymatic pathways . This compound is intended for research and development use only in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, utilizing proper personal protective equipment and adhering to all relevant safety protocols.

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)13-10-19(14-5-3-2-4-12(13)14)8-6-15(21)18-16-17-7-9-22-16/h2-5,7,9-10H,6,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIBNSSTNAYAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Thiazole Formation: The thiazole ring can be synthesized separately through Hantzsch thiazole synthesis.

    Coupling Reaction: The acetylated indole and thiazole are coupled using a suitable linker, such as a propanamide group, under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits several notable biological activities:

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting cell cycle arrest at the G2/M phase .
    • In vitro tests against the NCI-60 cell line panel revealed that it has a significant antiproliferative effect, with GI50 values indicating effective growth inhibition across multiple cancer types .
  • Antimicrobial Activity :
    • The thiazole ring enhances the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, although further research is needed to elucidate the mechanisms involved .

Case Studies

Several studies have documented the applications of this compound in various fields:

Cancer Research

A study involving the evaluation of this compound against human tumor cell lines demonstrated its ability to inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis characterized by phosphatidylserine externalization and mitochondrial dysfunction .

Antimicrobial Studies

Research has indicated that derivatives of this compound exhibit activity against specific bacterial strains. For instance, modifications to the thiazole component have been shown to enhance antibacterial efficacy .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and thiazole rings may play a crucial role in these interactions.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structural analogs and their distinguishing characteristics:

Compound Name Structural Features Biological Activity Key Differences
3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide Indole (acetylated), thiazole, propanamide Anticancer, enzyme inhibition (hypothesized) Reference compound with acetyl-indole and thiazole
N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide Indole, oxazole, ethyl linker Neuroprotective, antimicrobial Oxazole instead of thiazole; ethyl spacer
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide Isoindole-1,3-dione, thiazole Unknown (predicted enzyme inhibition) Isoindole-dione replaces acetyl-indole
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide Indole (methoxy), thiadiazole, benzyl Anticancer, antimicrobial Thiadiazole core; methoxy substitution
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide Oxadiazole, thiazole, sulfanyl linker Alkaline phosphatase inhibition Oxadiazole-sulfanyl group; methylphenyl substituent

Physicochemical Properties

Property Target Compound 3-(1,3-Dioxo-isoindol) Analog () Oxadiazole Derivative ()
Molecular Weight 325.36 g/mol 301.32 g/mol 350.42 g/mol
Melting Point 135–137°C (predicted) 142–143°C 135–136°C
LogP 2.8 3.1 2.5
Solubility Moderate in DMSO Low in aqueous buffers High in DMF

Unique Advantages of this compound

  • Acetyl Group : Enhances electron density on indole, facilitating interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Synergistic Bioactivity : Preliminary docking studies suggest dual inhibition of topoisomerase II and HSP90, a rare feature in simpler analogs .

Biological Activity

3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that combines an indole moiety with a thiazole ring, which has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2S, with a molecular weight of approximately 313.4 g/mol. The compound features an acetyl group at the 3-position of the indole, which is significant for its biological activity. The thiazole ring enhances the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown promising results against various bacterial strains, including multidrug-resistant organisms. Studies report minimal inhibitory concentrations (MIC) ranging from 0.13–1.0 µg/mL against sensitive and resistant bacteria .
  • Anticancer Properties : Compounds similar to this one have been evaluated for their cytotoxic effects on cancer cell lines. They demonstrate the ability to inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation .
  • Anti-inflammatory Effects : The thiazole component may contribute to anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases.

The mechanism through which this compound exerts its effects involves:

  • Interaction with Enzymes and Receptors : The indole and thiazole moieties facilitate binding to specific enzymes or receptors, modulating various biological pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
  • Membrane Disruption : Some studies suggest that derivatives of indole can form pores in microbial membranes, enhancing their antimicrobial efficacy by allowing entry of therapeutic agents into bacterial cells .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related derivatives:

StudyFindings
Evaluation of Antimicrobial AgentsDemonstrated significant antibacterial activity against Gram-positive bacteria with low cytotoxicity in human fibroblasts.
Cytotoxic Activity in CancerShowed inhibition of cancer cell proliferation and induction of apoptosis via caspase activation pathways.
Structure Activity RelationshipIdentified correlations between structural modifications in indole derivatives and enhanced biological activity against resistant bacterial strains.

Q & A

Q. Basic Structural Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole (δ 7.2–7.8 ppm for aromatic protons) and indole (δ 8.1–8.3 ppm for acetylated C-3) .
  • IR Spectroscopy : Validate amide bonds (C=O stretch ~1650 cm⁻¹) and acetyl groups (C=O ~1700 cm⁻¹) .
  • Mass Spectrometry : HRMS ensures molecular integrity (e.g., [M+H]⁺ calculated for C₁₆H₁₄N₃O₂S: 312.0804) .

How is preliminary biological activity screened for thiazole-indole hybrids?

Q. Basic Biological Screening

  • Enzyme Inhibition Assays : Test against targets like alkaline phosphatase using spectrophotometric methods (e.g., pNPP substrate hydrolysis at 405 nm) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Screening : Employ microdilution assays (MIC determination) against Gram+/Gram– bacteria .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Q. Advanced SAR & Computational Modeling

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring improve enzyme inhibition (e.g., IC₅₀ = 1.878 mM for 4-methylphenyl vs. 5.242 mM for unsubstituted analogs) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., alkaline phosphatase active site) .
  • QSAR Models : Apply Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

How should researchers resolve contradictions in biological data across studies?

Q. Advanced Data Contradiction Analysis

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic Follow-Up : Use knock-out models (e.g., siRNA) to confirm target specificity if conflicting inhibition trends arise .

What strategies improve pharmacokinetic properties of thiazole-indole hybrids?

Q. Advanced Pharmacokinetic Optimization

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanocrystals .
  • Metabolic Stability : Block labile sites (e.g., indole N-acetylation) to reduce CYP450-mediated degradation .
  • BBB Penetration : Calculate logP/logD values (target 1–3) and use PAMPA assays to predict permeability .

How can target identification and validation be performed for this compound?

Q. Advanced Target Identification

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal interactions .
  • Thermal Shift Assays : Monitor protein melting curves (via DSF) to confirm direct binding .

What are the challenges in scaling up multi-step syntheses for in vivo studies?

Q. Advanced Synthesis Challenges

  • Intermediate Stability : Protect labile groups (e.g., acetyls under N₂ atmosphere) during prolonged reactions .
  • Purification at Scale : Switch from column chromatography to recrystallization or countercurrent distribution .
  • Yield Optimization : Use flow chemistry for exothermic steps (e.g., acylations) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.